molecular formula C13H18N4 B12877368 5-[(Dimethylamino)methyl]-2-(1-methyl-1H-pyrazol-4-yl)aniline CAS No. 793667-45-5

5-[(Dimethylamino)methyl]-2-(1-methyl-1H-pyrazol-4-yl)aniline

Cat. No.: B12877368
CAS No.: 793667-45-5
M. Wt: 230.31 g/mol
InChI Key: QSFBLNIXGHQTIS-UHFFFAOYSA-N
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Description

5-[(Dimethylamino)methyl]-2-(1-methyl-1H-pyrazol-4-yl)aniline is a compound that features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Dimethylamino)methyl]-2-(1-methyl-1H-pyrazol-4-yl)aniline typically involves the reaction of appropriate aniline derivatives with pyrazole precursors. One common method involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with N,N-dimethyl-1,3-diaminopropane under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-[(Dimethylamino)methyl]-2-(1-methyl-1H-pyrazol-4-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and agrochemicals .

Mechanism of Action

The mechanism of action of 5-[(Dimethylamino)methyl]-2-(1-methyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazole-4-carbaldehyde: A precursor used in the synthesis of the target compound.

    2-(1-Methyl-1H-pyrazol-4-yl)aniline: A structurally similar compound with different substituents.

    N,N-Dimethyl-1,3-diaminopropane: Another precursor used in the synthesis.

Uniqueness

5-[(Dimethylamino)methyl]-2-(1-methyl-1H-pyrazol-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the dimethylamino group and the pyrazole ring contributes to its versatility in various applications .

Properties

CAS No.

793667-45-5

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

5-[(dimethylamino)methyl]-2-(1-methylpyrazol-4-yl)aniline

InChI

InChI=1S/C13H18N4/c1-16(2)8-10-4-5-12(13(14)6-10)11-7-15-17(3)9-11/h4-7,9H,8,14H2,1-3H3

InChI Key

QSFBLNIXGHQTIS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=C(C=C(C=C2)CN(C)C)N

Origin of Product

United States

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